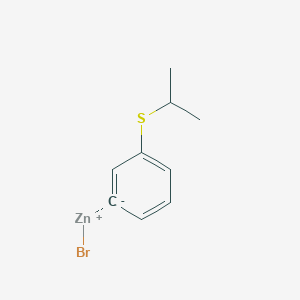

3-(Isopropylthio)phenylZinc bromide

説明

3-(Isopropylthio)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with an isopropylthio group (–S–iPr) at the meta position, bonded to a zinc bromide moiety. Such organozinc compounds are critical in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners. The isopropylthio substituent introduces steric bulk and moderate electron-donating effects, which can influence reactivity and selectivity in catalytic transformations.

While direct structural data for this compound are absent in the provided evidence, analogous zinc complexes (e.g., tetraaqua-(4,4'-bipyridyl)zinc(II) carboxylates) highlight common coordination geometries. For instance, Zn(II) typically adopts a tetrahedral or octahedral configuration, depending on ligand availability .

特性

分子式 |

C9H11BrSZn |

|---|---|

分子量 |

296.5 g/mol |

IUPAC名 |

bromozinc(1+);propan-2-ylsulfanylbenzene |

InChI |

InChI=1S/C9H11S.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h3-4,6-8H,1-2H3;1H;/q-1;;+2/p-1 |

InChIキー |

STUFEXNDYRCXPD-UHFFFAOYSA-M |

正規SMILES |

CC(C)SC1=CC=C[C-]=C1.[Zn+]Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 3-(Isopropylthio)phenylZinc bromide typically involves the reaction of 3-(Isopropylthio)bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production methods for 3-(Isopropylthio)phenylZinc bromide are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

化学反応の分析

Types of Reactions: 3-(Isopropylthio)phenylZinc bromide primarily undergoes cross-coupling reactions such as the Suzuki–Miyaura coupling. It can also participate in nucleophilic substitution reactions due to the presence of the zinc atom, which acts as a nucleophile .

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner.

Nucleophilic Substitution: Common reagents include alkyl halides or aryl halides, and the reaction is conducted in the presence of a suitable solvent under inert conditions.

Major Products: The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds , depending on the nature of the coupling partner .

科学的研究の応用

作用機序

The mechanism of action of 3-(Isopropylthio)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the zinc atom transfers its organic group to the palladium catalyst. This is followed by oxidative addition and reductive elimination steps, leading to the formation of the desired carbon-carbon bond . The zinc atom acts as a nucleophile, facilitating the transfer of the organic group to the palladium center .

類似化合物との比較

Structural and Electronic Comparisons

A. Phenylzinc Bromide Derivatives

| Compound | Substituent | Electronic Effect | Steric Effect | Reactivity Notes |

|---|---|---|---|---|

| 3-(Isopropylthio)phenylzinc bromide | –S–iPr (meta) | Moderate electron donation | High bulk | Enhanced stability; selective coupling at less hindered positions |

| 4-Methoxyphenylzinc bromide | –OCH₃ (para) | Strong electron donation | Low bulk | Faster oxidative addition but lower thermal stability |

| 3-Nitrophenylzinc bromide | –NO₂ (meta) | Strong electron withdrawal | Moderate bulk | Reduced nucleophilicity; prone to side reactions |

Key Insights :

- The isopropylthio group’s steric hindrance reduces undesired dimerization or decomposition compared to smaller substituents (e.g., –OCH₃) .

- Electron-rich substituents (e.g., –OCH₃) enhance nucleophilicity but may destabilize the zinc center, whereas electron-withdrawing groups (e.g., –NO₂) reduce reactivity .

B. Thioether-Functionalized Organometallics

- Its structural studies reveal that the –S–iPr group induces conformational rigidity, a property that may analogously stabilize 3-(isopropylthio)phenylzinc bromide .

- (3-Bromopropyl)triphenylphosphonium bromide : This brominated phosphonium salt, though unrelated to zinc chemistry, demonstrates how bromine’s leaving-group ability can be leveraged in alkylation reactions—a reactivity contrast to the C–Zn bond’s nucleophilic character .

Coordination Chemistry and Stability

The tetraaqua-zinc complex in ([Zn(4,4'-bipyridine)·4H₂O]²⁺) adopts a six-coordinate geometry with nitrogen (bipyridine) and oxygen (water) ligands. By contrast, 3-(isopropylthio)phenylzinc bromide likely assumes a tetrahedral geometry, with the phenylthio group and bromide as primary ligands. This difference underscores how ligand choice dictates stability: aqueous zinc complexes are prone to hydrolysis, whereas organozinc reagents require anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。